Weak, Non-Selective Inhibition Profile Contrasts with Low-Nanomolar 2-Aminothiazole LSD1 Inhibitors
In two HTS counter-screens, 2-(dimethylamino)-1,3-thiazole-4-carboxamide displayed IC50 values > 55.69 µM and was classified as inactive . In contrast, structurally related 2-amino-N,N-dimethyl-1,3-thiazole-4-carboxamide derivatives have been reported with DHFR IC50 values as low as 0.06 µM . This >900-fold difference suggests the 2-dimethylamino substitution pattern alone does not confer potent target engagement.
| Evidence Dimension | In vitro inhibitory potency (IC50) |
|---|---|
| Target Compound Data | >55.69 µM (inactive) in two human HTS assays |
| Comparator Or Baseline | 2-amino-N,N-dimethyl-1,3-thiazole-4-carboxamide derivatives: IC50 0.06 µM against DHFR |
| Quantified Difference | >900-fold lower potency |
| Conditions | Target-specific: HTS vs. DHFR enzymatic assay |
Why This Matters
A procurement choice this weak would only be viable as a negative control; researchers requiring a low-micromolar or nanomolar thiazole inhibitor should disqualify this compound.
